Cas no 2126159-53-1 ((6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride)
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride
- (6-(Methylsulfonyl)pyridin-3-yl)methanamine dihydrochloride
- 2126159-53-1
- EN300-399603
- (6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride
- Z2865028523
- G74231
-
- Inchi: 1S/C7H10N2O2S.2ClH/c1-12(10,11)7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H
- InChI Key: ZPBIHTBUSLOKOP-UHFFFAOYSA-N
- SMILES: Cl.Cl.S(C)(C1C=CC(=CN=1)CN)(=O)=O
Computed Properties
- Exact Mass: 257.9996542g/mol
- Monoisotopic Mass: 257.9996542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4Ų
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635105-1g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 98% | 1g |
¥6697 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635105-5g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 98% | 5g |
¥15632 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635105-10g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 98% | 10g |
¥28119 | 2023-04-14 | |
| Enamine | EN300-399603-0.05g |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 95% | 0.05g |
$229.0 | 2023-07-06 | |
| Enamine | EN300-399603-0.1g |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 95% | 0.1g |
$342.0 | 2023-07-06 | |
| Enamine | EN300-399603-0.25g |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 95% | 0.25g |
$487.0 | 2023-07-06 | |
| Enamine | EN300-399603-0.5g |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 95% | 0.5g |
$768.0 | 2023-07-06 | |
| Enamine | EN300-399603-1.0g |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 95% | 1.0g |
$986.0 | 2023-07-06 | |
| Enamine | EN300-399603-2.5g |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 95% | 2.5g |
$1931.0 | 2023-07-06 | |
| Enamine | EN300-399603-5.0g |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride |
2126159-53-1 | 95% | 5.0g |
$2858.0 | 2023-07-06 |
(6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride
Introduction to (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride (CAS No. 2126159-53-1)
Compound CAS No. 2126159-53-1, specifically identified as (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride, represents a significant advancement in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural features and its potential applications in the development of novel therapeutic agents. The molecular framework of this compound incorporates a pyridine core substituted with a methanesulfonyl group at the 6-position and an amine functionality at the 3-position, both of which contribute to its distinct chemical properties and biological activities.
The synthesis of (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride involves a series of well-defined chemical transformations that highlight the sophistication of modern synthetic methodologies. The introduction of the methanesulfonyl group at the 6-position of the pyridine ring enhances the compound's lipophilicity and electronic properties, making it a versatile scaffold for further derivatization. The amine moiety at the 3-position provides a site for hydrogen bonding interactions, which are crucial for its binding affinity to biological targets.
Recent research in the field of medicinal chemistry has demonstrated that derivatives of pyridine, particularly those with sulfonyl and amine substituents, exhibit a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, among others. The structural features of (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride make it an attractive candidate for further exploration in these areas.
In particular, studies have shown that compounds with similar structural motifs can interact with various enzymes and receptors, modulating their activity in ways that may lead to therapeutic benefits. For instance, the methanesulfonyl group can serve as a pharmacophore, enhancing binding interactions with target proteins. Meanwhile, the amine group can participate in hydrogen bonding networks, improving drug-receptor affinity. These interactions are critical for the development of high-affinity ligands that can selectively modulate biological pathways.
The dihydrochloride salt form of this compound not only enhances its solubility in aqueous solutions but also stabilizes its amine functionality, making it more suitable for formulation into pharmaceutical products. This salt form is commonly used in drug development due to its improved handling properties and bioavailability.
One of the most compelling aspects of (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride is its potential as a building block for more complex molecules. By modifying various functional groups within its structure, researchers can generate libraries of derivatives with tailored biological activities. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying novel lead compounds for drug discovery.
The compound's electronic properties also make it a candidate for use in materials science applications beyond pharmaceuticals. For example, its ability to participate in π-stacking interactions could be exploited in the design of organic semiconductors or liquid crystal materials. These applications highlight the interdisciplinary nature of modern chemical research and the potential for compounds like this one to have broad utility.
Ethical considerations are paramount in any research involving pharmaceutical compounds. While (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride shows promise as a therapeutic agent, it is essential to conduct thorough preclinical studies to assess its safety and efficacy before moving into human trials. This includes evaluating potential side effects, drug-drug interactions, and long-term effects on health outcomes.
The development pipeline for this compound is still in its early stages, but preliminary results from laboratory-scale studies are encouraging. Researchers are exploring various synthetic routes to optimize yield and purity while minimizing environmental impact. Sustainable chemistry principles are increasingly being integrated into drug discovery processes, reflecting a growing awareness of the importance of green chemistry practices.
The role of computational modeling in understanding the behavior of complex molecules cannot be overstated. Advanced computational techniques allow researchers to predict how different substituents will affect the electronic properties and biological activity of a compound like (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride. These predictions can guide synthetic efforts and help identify promising derivatives more efficiently than traditional experimental approaches alone.
In conclusion, (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride (CAS No. 2126159-53-1) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive scaffold for further derivatization and exploration in drug discovery efforts. As research continues to uncover new biological activities and synthetic strategies for this compound, it is likely to play an increasingly important role in future therapeutic developments.
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